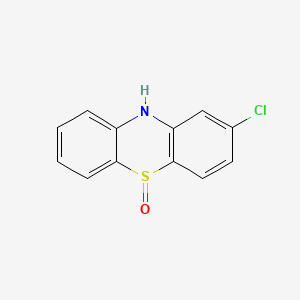

2-chloro-10H-phenothiazine 5-oxide

Description

Properties

CAS No. |

1927-43-1 |

|---|---|

Molecular Formula |

C12H8ClNOS |

Molecular Weight |

249.72 g/mol |

IUPAC Name |

2-chloro-10H-phenothiazine 5-oxide |

InChI |

InChI=1S/C12H8ClNOS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)16(12)15/h1-7,14H |

InChI Key |

HFIIJPQBZFAIHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2=O)C=CC(=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

This compound

Similar Compounds:

- 3,7-Dinitro-10H-phenothiazine 5-oxide: Prepared by nitration of phenothiazine with concentrated nitric acid, followed by oxidation .

- 10-(Prop-2-ynyl)-10H-phenothiazine 5-oxide: Synthesized via alkylation of phenothiazine with propargyl bromide, followed by oxidation with m-CPBA .

- 2-Arylmethyl-10H-phenothiazine-1-carbonitriles: Formed by reacting 2-chloro-10H-phenothiazine with arylacetonitriles under aryne-forming conditions using LTMP (lithium tetramethylpiperidide) .

Comparison :

Key Findings :

- Triazole derivatives of phenothiazine 5-oxide exhibit potent antibacterial activity, comparable to penicillin and streptomycin .

- This compound itself lacks direct therapeutic use but is vital for analytical and regulatory applications .

Crystallographic and Physicochemical Properties

- This compound: No direct crystallographic data in evidence, but related sulfoxides (e.g., 10-acetyl-10H-phenothiazine 5-oxide) exhibit hydrogen-bonded networks (C–H⋯O) stabilizing crystal lattices .

- 10-(6-Hydroxyhexa-2,4-diyn-1-yl)-10H-phenothiazine 5-oxide: Displays a "butterfly" conformation with dihedral angles of 155–162° between benzene rings, typical of phenothiazine sulfoxides .

Comparison :

- Substituents like chlorine or trifluoromethyl groups may distort the phenothiazine backbone, altering packing efficiency and solubility .

Q & A

Q. Q2. How is X-ray crystallography employed to resolve structural disorder in the sulfoxide group?

Crystallographic analysis of this compound derivatives reveals disorder in the sulfoxide oxygen atom. Refinement software like SHELXL models this disorder by assigning partial occupancy to two distinct positions (e.g., boat-axial and boat-equatorial S–O). Weighted average bond lengths (e.g., S–O ≈ 1.471 Å) and thermal displacement parameters are calculated to validate the model .

Q. Q3. What spectroscopic techniques are recommended for characterizing purity and structure?

Q. Q4. What are the key considerations for handling and storing this compound?

Store in sealed, dry containers under inert gas (e.g., N) at room temperature. Use chemical-resistant gloves (EN 374-certified) and eye protection to avoid skin/eye contact. Ensure adequate ventilation to prevent inhalation risks .

Advanced Research Questions

Computational and Mechanistic Studies Q. Q5. How can DFT calculations predict nonlinear optical (NLO) properties of this compound? Density functional theory (DFT) at the 6-311++G(d,p) level calculates polarizability () and first hyperpolarizability (). These parameters indicate NLO potential, with values influenced by electron-withdrawing groups (e.g., Cl) enhancing charge asymmetry. Software like Gaussian or ORCA is used for simulations .

Q. Q6. What methods analyze intra-molecular charge transfer in this compound?

Natural bond orbital (NBO) analysis identifies stabilizing interactions (e.g., σ→σ* or π→π* transitions). For example, lone pair donation from the sulfoxide oxygen to adjacent antibonding orbitals reduces energy by 5–10 kcal/mol. This is critical for understanding reactivity and electronic spectra .

Structural and Reactivity Challenges Q. Q7. How to address discrepancies in S–O bond lengths across derivatives? Compare crystallographic data (e.g., S–O = 1.466–1.498 Å in phenothiazine oxides). Substituent effects (e.g., electron-donating groups) and crystal packing forces influence bond lengths. Refinement with high-resolution data (≤ 0.8 Å) reduces measurement errors .

Q. Q8. What strategies optimize the synthesis of derivatives for biological testing?

- Catalysis : Pd-catalyzed coupling reactions introduce functional groups (e.g., trifluoromethyl) at the 2-position.

- Protecting Groups : Use tert-butyl diphenylsilyl ethers to protect hydroxyl intermediates during multi-step syntheses.

- Purification : Flash chromatography with gradient elution separates complex mixtures .

Biological and Thermodynamic Exploration Q. Q9. How can thermodynamic properties guide the design of stable formulations? Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures () and enthalpy changes (). For instance, high (>200°C) suggests thermal stability for drug formulation. Solubility parameters (Hansen solubility spheres) predict compatibility with excipients .

Q. Q10. What in silico approaches predict biological activity of derivatives?

Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., dopamine receptors). Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity or lipophilicity (logP) with IC values. Validate predictions with in vitro assays .

Q. Notes on Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.